molecular formula C20H20O9 B1246738 Wattersiixanthone B

Wattersiixanthone B

Cat. No.: B1246738
M. Wt: 404.4 g/mol
InChI Key: FZIAASYHRUKXQB-LWUBGYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wattersiixanthone B is a tetramethoxyxanthone derivative identified in a 2015 phytochemical study. Its structure was determined as 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone through spectral analysis (¹H-NMR, ¹³C-NMR, and MS), distinguishing it from other xanthones by its unique substitution pattern . The compound belongs to the xanthone class, known for their diverse bioactivities, including antioxidant, antimicrobial, and anticancer properties. This compound’s structural novelty lies in the combination of two hydroxyl groups at positions 1 and 8 and four methoxy groups at positions 4, 5, 6, and 7, which may influence its physicochemical and biological behavior.

Properties

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

1-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C20H20O9/c1-26-12-3-2-4-13-15(12)16(22)10-7-9(5-6-11(10)28-13)27-20-19(25)18(24)17(23)14(8-21)29-20/h2-7,14,17-21,23-25H,8H2,1H3/t14-,17-,18+,19-,20-/m1/s1

InChI Key

FZIAASYHRUKXQB-LWUBGYQZSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

wattersii-xanthone B
wattersiixanthone B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substitution Pattern: this compound (Compound 2) has two hydroxyl groups and four methoxy groups, a balance between polarity (hydroxyls) and lipophilicity (methoxys). This contrasts with Compound 5, which has only one hydroxyl group but five methoxys, likely enhancing its lipid solubility .

The retention of hydroxyl groups at positions 1 and 8 may preserve hydrogen-bonding capacity, critical for interactions with biological targets like enzymes or DNA .

Spectroscopic Differentiation :

  • The ¹H-NMR of this compound would show distinct aromatic proton signals due to the deshielding effects of adjacent methoxy groups. For example, protons near the 4,5,6,7-methoxy clusters would resonate at higher δ values compared to less substituted analogs like Compound 1 .

Q & A

Q. What collaborative frameworks optimize large-scale studies on this compound?

  • Methodological Answer : Establish clear task distribution (e.g., synthesis, bioassays, data analysis) using project management tools like Trello. Define milestones (e.g., compound library completion by Month 6) and conduct regular peer reviews to align methodologies. Share data via cloud platforms like LabArchives with role-based access .

Q. Data Presentation and Validation

  • Tables/Figures : Use scatter plots for dose-response curves (with R2^2 values) and heatmaps for comparative bioactivity. Label axes with units and error bars (±SD) .
  • Data Storage : Securely archive electronic data in encrypted repositories (e.g., institutional servers) and maintain hard copies in climate-controlled environments. Implement version control (e.g., Git) for computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wattersiixanthone B
Reactant of Route 2
Wattersiixanthone B

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